meta-topolin

Descripción general

Descripción

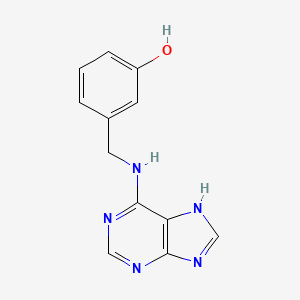

Meta-Topolin, químicamente conocida como 6-(3-hidroxi-bencilamino)purina, es una citoquinina aromática. Se aisló por primera vez de las hojas del árbol del álamo. El nombre "topolin" deriva de "topol", la palabra checa para álamo. This compound ha ganado una atención significativa en la biotecnología vegetal y la agricultura debido a su alta actividad y eficacia en la promoción del crecimiento y desarrollo de las plantas .

Aplicaciones Científicas De Investigación

Meta-Topolin tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Biotecnología vegetal: Se utiliza como regulador del crecimiento para promover la regeneración de brotes, retrasar la senescencia y prevenir la necrosis de la punta del brote

Agricultura: Mejora la micropropagación y aclimatación de plantas cultivadas en cultivo de tejidos.

Medicina: Posibles aplicaciones en medicina regenerativa debido a su capacidad para promover la división y diferenciación celular.

Química: Utilizado como precursor para sintetizar varios derivados de citoquininas aromáticas.

Mecanismo De Acción

Meta-Topolin ejerce sus efectos a través de las vías de señalización de citoquininas. Interactúa con las quinasas de histidina sensibles a las citoquininas, lo que lleva a una cascada de fosforilación en múltiples pasos que regula varios procesos de desarrollo en las plantas . Los objetivos moleculares clave incluyen:

Quinasas de histidina: Receptores CRE1/AHK4

Reguladores de respuesta: Involucrados en la transducción de señales de citoquininas

Análisis Bioquímico

Biochemical Properties

Meta-topolin plays a vital role in biochemical reactions, particularly in plant tissue culture. It interacts with various enzymes, proteins, and other biomolecules to regulate growth and development. One of the key enzymes that this compound interacts with is cytokinin oxidase/dehydrogenase, which is responsible for the degradation of cytokinins. This compound’s resistance to this enzyme enhances its stability and prolongs its activity in plant tissues . Additionally, this compound interacts with cytokinin receptors, such as histidine kinase receptors, to initiate signal transduction pathways that promote cell division and differentiation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In plant cells, it promotes shoot proliferation, enhances rooting, and improves overall plant health. This compound influences cell signaling pathways by binding to cytokinin receptors, leading to the activation of downstream signaling cascades that regulate gene expression and cellular metabolism . This compound also affects the expression of genes involved in cell division, differentiation, and stress responses, thereby enhancing the plant’s ability to adapt to environmental changes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytokinin receptors and subsequent activation of signal transduction pathways. This compound binds to histidine kinase receptors, leading to the phosphorylation of downstream proteins and activation of transcription factors . These transcription factors regulate the expression of genes involved in cell division, differentiation, and stress responses. This compound also inhibits the activity of cytokinin oxidase/dehydrogenase, thereby increasing the levels of active cytokinins in plant tissues . This dual mechanism of action enhances the overall effectiveness of this compound in promoting plant growth and development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable and resistant to degradation, which allows it to maintain its activity for extended periods . Prolonged exposure to this compound can lead to the accumulation of secondary metabolites and potential cytotoxic effects in plant tissues . Long-term studies have shown that this compound can improve shoot proliferation and rooting in various plant species, but its effects may diminish over time due to the development of resistance or adaptation mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes cell division and differentiation, leading to enhanced growth and development . At high doses, this compound can exhibit toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain concentration of this compound is required to achieve optimal growth-promoting effects, while higher concentrations may lead to adverse effects . It is essential to determine the appropriate dosage for each specific application to maximize the benefits of this compound while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways in plant tissues. It interacts with enzymes such as cytokinin oxidase/dehydrogenase, which regulates the levels of active cytokinins . This compound also affects the metabolic flux of secondary metabolites, leading to the accumulation of compounds that enhance plant growth and stress tolerance . Additionally, this compound influences the levels of metabolites involved in energy production and cellular respiration, thereby improving overall metabolic efficiency in plant cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is actively transported across cell membranes by cytokinin transporters, which facilitate its movement to target tissues . This compound can also bind to specific proteins that regulate its localization and accumulation within cells . This targeted transport and distribution ensure that this compound reaches the appropriate cellular compartments to exert its effects on growth and development.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of plant cells, where it interacts with cytokinin receptors and transcription factors . It can also be transported to specific organelles, such as chloroplasts and mitochondria, where it influences energy production and metabolic processes . Post-translational modifications, such as phosphorylation, can further regulate the subcellular localization and activity of this compound, ensuring its precise function in different cellular compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Meta-Topolin implica la sustitución nucleofílica de 6-cloropurina con 3-hidroxi-bencilamina en condiciones alcalinas. Esta reacción típicamente utiliza un exceso de la amina apropiada o la adición de trimetilamina para facilitar la sustitución . Las condiciones de reacción incluyen:

Temperatura: Aproximadamente 140°C

Tiempo de reacción: 16 horas

Rendimiento: Aproximadamente 40-60%

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Reactivos: 6-cloropurina y 3-hidroxi-bencilamina

Catalizadores: Trimetilamina u otras bases adecuadas

Condiciones: Temperatura y presión controladas para optimizar el rendimiento y la pureza

Análisis De Reacciones Químicas

Meta-Topolin experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar quinonas correspondientes en condiciones específicas.

Reducción: Las reacciones de reducción pueden convertir this compound en sus aminas correspondientes.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el grupo hidroxilo, para formar varios derivados.

Reactivos y condiciones comunes:

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio

Reactivos de sustitución: Haluros de alquilo, cloruros de acilo

Productos principales:

Productos de oxidación: Quinonas

Productos de reducción: Aminas

Productos de sustitución: Derivados alquilados o acílicos

Comparación Con Compuestos Similares

Meta-Topolin se compara con otros compuestos similares, como:

N6-bencilamina (BA): Si bien la BA es eficaz, a menudo da como resultado hiperhidricidad y enraizamiento deficiente.

Metoxi-Topolines: Estos son derivados de this compound con grupos metoxi, que ofrecen actividades biológicas similares pero ligeramente variadas.

Lista de compuestos similares:

- N6-bencilamina

- Zeatina

- Orto-Topolin

- Para-Topolin

- Metoxi-Topolines

This compound destaca por su alta actividad, estabilidad y eficacia en la promoción del crecimiento y desarrollo de las plantas, lo que la convierte en una herramienta valiosa en la biotecnología vegetal y la agricultura.

Actividad Biológica

Meta-topolin (mT), chemically known as 6-(3-hydroxybenzylamino)purine, is an aromatic cytokinin first isolated from poplar leaves. It has garnered attention in plant biology for its significant role in promoting cell division, shoot proliferation, and overall plant growth. This article delves into the biological activity of this compound, highlighting its applications in plant tissue culture, metabolic pathways, and comparative efficacy with other cytokinins.

Overview of this compound

This compound belongs to a class of compounds known as cytokinins, which are essential for various plant growth processes. It is structurally similar to other well-known cytokinins such as zeatin and benzyladenine (BA), but exhibits distinct biological activities that make it a valuable tool in agricultural and horticultural practices.

Biological Activity

1. Plant Regeneration and Micropropagation

This compound has been shown to enhance organogenesis and shoot regeneration in various plant species. For instance, a study on safflower (Carthamus tinctorius) demonstrated that explants treated with 3.0 mg/L this compound resulted in a remarkable 97.7% adventitious shoot formation after 45 days of culture. This was significantly higher compared to other treatments using traditional cytokinins like BA .

2. Comparative Efficacy

In comparative studies, this compound has been found to induce better shoot multiplication rates than BA and kinetin in several species. For example, in Stevia rebaudiana, the application of 5 µM this compound yielded the highest number of shoots per explant (23.4) compared to other cytokinin treatments . Additionally, this compound has been noted for reducing undesirable side effects associated with other cytokinins, such as hyperhydricity and rooting difficulties .

Metabolic Pathways

Recent research has unveiled the metabolic pathways involved in the activity of this compound, particularly its riboside form (this compound riboside). Studies indicate that N9-glucosylation is a principal deactivation pathway for this compound metabolites, which allows plants to regulate cytokinin levels effectively . Furthermore, differences in metabolism across species suggest a complex regulatory network influencing cytokinin homeostasis.

Table 1: Summary of this compound Effects on Plant Regeneration

| Plant Species | Concentration (mg/L) | Shoot Formation (%) | Notes |

|---|---|---|---|

| Safflower | 3.0 | 97.7 | Highest adventitious shoot formation observed |

| Stevia rebaudiana | 5 | 23.4 per explant | Best for shoot multiplication |

| Sugar beet | Varies | Comparable | Effective in vitro regeneration |

| Aloe polyphylla | Varies | Effective | Alternative to traditional cytokinins |

Case Study: Safflower Regeneration

In a detailed examination of safflower regeneration protocols using this compound, researchers found that combining mT with CPPU (a synthetic cytokinin) significantly improved shoot formation rates compared to control groups . The study emphasized the potential of this compound as an alternative cytokinin for recalcitrant species.

Propiedades

IUPAC Name |

3-[(7H-purin-6-ylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c18-9-3-1-2-8(4-9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7,18H,5H2,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDWTFCZGZYQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CNC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468557 | |

| Record name | 3-[(7H-purin-6-ylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75737-38-1 | |

| Record name | 3-[(7H-purin-6-ylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | meta-Topolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is meta-topolin (mT) and what makes it unique among cytokinins?

A1: this compound (mT), chemically known as 6-(3-hydroxybenzylamino)purine, is an aromatic cytokinin. Cytokinins are a class of plant hormones that play crucial roles in various growth and developmental processes, including cell division, shoot formation, and delaying senescence. Unlike other common cytokinins like benzyladenine (BA), mT is a naturally occurring aromatic cytokinin, first discovered in poplar trees. [, ]

Q2: What are the primary effects of this compound on plant growth and development?

A2: this compound exhibits a wide array of effects on plant growth, often demonstrating superior efficacy compared to other cytokinins. It stimulates shoot proliferation, enhances root development, delays leaf senescence, and influences various physiological processes. [, , , , , ]

Q3: How does this compound compare to benzyladenine (BA) in terms of its effects on shoot multiplication in plant tissue culture?

A3: Studies have shown that mT often outperforms BA in promoting shoot multiplication in various plant species. For instance, in apple cultivars, mT induced a higher multiplication rate and produced longer shoots compared to BA. Similarly, in banana cultivars, mT resulted in a higher number of shoots per explant than BA. [, ]

Q4: How does this compound influence root development?

A4: While primarily known for its role in shoot development, mT has been shown to improve in vitro rooting and acclimatization in various plant species. For example, in Eucalyptus spp., the use of mT led to a higher rooting percentage and better survival of plantlets during acclimation compared to BA. []

Q5: Can this compound help to mitigate hyperhydricity in plant tissue culture?

A5: Yes, research suggests that mT might play a role in reducing hyperhydricity, a physiological disorder characterized by excessive water uptake and abnormal development in plant tissue culture. Studies on pistachio and Opuntia stricta showed that mT and its riboside (mTR) led to a lower percentage of hyperhydric shoots compared to BA. [, ]

Q6: Are there any studies investigating the long-term effects of this compound on plant growth and development?

A6: Yes, research has explored the long-term effects of mT pre-treatment during micropropagation. In a study on Tulbaghia simmleri, plants pre-treated with mT displayed better morphology even after one year of greenhouse growth, suggesting a lasting impact of mT on plant development. []

Q7: How does this compound affect the antioxidant system in plants?

A7: Studies indicate that mT can influence the activity of antioxidant enzymes in plants. In sugarcane, mT application resulted in lower malondialdehyde (MDA) content, a marker of oxidative stress, and increased hydrogen peroxide (H2O2) content, suggesting a role in regulating redox homeostasis. []

Q8: Does this compound influence the biosynthesis of phenolic compounds in plants?

A8: Yes, evidence suggests that mT can affect phenolic compound production. In Tulbaghia simmleri, pre-treatment with mT significantly influenced the occurrence, distribution, and levels of various bioactive phenolic compounds, highlighting the potential of mT in manipulating the biosynthesis of these valuable secondary metabolites. []

Q9: What is the impact of this compound on chlorophyll content and photosynthesis during plant acclimatization?

A9: Research on crepe-myrtle (Lagerstroemia speciosa) revealed that during acclimatization, mT-treated plants initially showed a reduction in chlorophyll a and b content, followed by a significant increase from the second week onwards. This pattern correlated with changes in malondialdehyde (MDH) content and antioxidant enzyme activity, indicating that mT influences photosynthetic parameters and oxidative stress responses during acclimatization. []

Q10: What are the potential applications of this compound in agriculture and horticulture?

A10: this compound holds promise for various applications in plant propagation and crop improvement. Its superior ability to enhance shoot multiplication, promote rooting, and potentially reduce hyperhydricity makes it a valuable tool in micropropagation. Additionally, its influence on plant morphology, phenolic compound biosynthesis, and stress tolerance suggests potential applications in improving crop yield and quality. [, , , , ]

Q11: Are there any studies on the interaction of this compound with other plant growth regulators?

A11: Yes, researchers have explored the synergistic effects of mT with other plant growth regulators. For instance, in gerbera, a combination of mT and benzylaminopurine (BAP) led to a higher shoot multiplication rate than either cytokinin alone. []

Q12: How does the structure of this compound contribute to its biological activity?

A12: While the exact mechanisms of action are still under investigation, the unique structure of mT, particularly the hydroxyl group on its aromatic ring, is believed to contribute to its distinct biological activity and metabolic fate compared to other cytokinins like BA. [, ]

Q13: What is the molecular formula and weight of this compound?

A13: The molecular formula for this compound is C12H11N5O, and its molecular weight is 241.25 g/mol.

Q14: What are the future directions for research on this compound?

A14: Future research on mT should focus on elucidating its molecular mechanisms of action, including its interaction with specific receptors and downstream signaling pathways. Further investigation into its metabolic fate, transport within the plant, and interactions with other plant hormones will provide a comprehensive understanding of its regulatory roles. Additionally, exploring the potential applications of mT in crop improvement, stress tolerance enhancement, and production of valuable secondary metabolites will be crucial for its translation into practical agricultural and horticultural practices. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.